Structure and properties of bridged nucleic acids (BNAs)
Structure and properties of bridged nucleic acids (BNAs)
An In-depth Technical Guide to Bridged Nucleic Acids (BNAs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bridged Nucleic Acids (BNAs) represent a significant advancement in nucleic acid chemistry, offering enhanced properties for a wide range of applications in research, diagnostics, and therapeutics.[1][2] These synthetic analogues of nucleic acids are characterized by a covalent bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which "locks" the sugar moiety into a specific conformation.[1][2] This structural constraint pre-organizes the oligonucleotide for hybridization, leading to several advantageous properties, including superior binding affinity to complementary DNA and RNA strands, remarkable thermal stability, and enhanced resistance to nuclease degradation.[1][2][3]
This technical guide provides a comprehensive overview of the structure, properties, and applications of BNAs, with a focus on their use in the development of antisense oligonucleotides (ASOs). It includes a detailed comparison of different BNA analogues, quantitative data on their performance, and protocols for their synthesis and evaluation.
The Structure of Bridged Nucleic Acids
The defining feature of a BNA is the bridge that restricts the flexibility of the ribose ring. This bridge locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form nucleic acid duplexes, such as RNA-RNA and RNA-DNA helices.[1][4] This pre-organized conformation reduces the entropic penalty of hybridization, leading to a significant increase in binding affinity.[1]
The first generation of BNAs, known as Locked Nucleic Acids (LNAs), features a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon.[1][5] Subsequent generations have introduced different bridge chemistries to further modulate the properties of the resulting oligonucleotides. These include Ethylene-bridged Nucleic Acids (ENAs) and various 2',4'-BNANC analogues with modified bridges.[6]
Below is a diagram illustrating the fundamental structural difference between a natural DNA nucleotide and a BNA nucleotide.
Enhanced Properties of BNA-Modified Oligonucleotides
The incorporation of BNA monomers into oligonucleotides imparts several beneficial properties compared to unmodified DNA or RNA.
Thermal Stability
BNA-modified oligonucleotides exhibit significantly higher thermal stability (Tm) when hybridized to complementary DNA or RNA strands. This is a direct consequence of the pre-organized C3'-endo conformation, which minimizes the entropic penalty of duplex formation. The increase in Tm is typically in the range of +2 to +10°C per BNA modification.[7]
Table 1: Thermal Stability (Tm) of BNA-Modified Oligonucleotides
| BNA Modification | Target Strand | ΔTm per modification (°C) | Reference |
| LNA | RNA | +2 to +10 | [7] |
| LNA | DNA | +2 to +8 | [8] |
| ENA | RNA | +5 | [6] |
| 2',4'-BNANC | RNA | +4.7 to +7.0 | [8] |
Nuclease Resistance
The constrained structure of BNAs provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases. This increased stability is crucial for in vivo applications where oligonucleotides are exposed to a variety of nucleolytic enzymes. Some BNA analogues, such as ENA, have demonstrated significantly higher nuclease resistance compared to both natural DNA and even phosphorothioate-modified oligonucleotides.[6]
Table 2: Nuclease Resistance of BNA-Modified Oligonucleotides
| BNA Modification | Nuclease Resistance vs. DNA | Nuclease Resistance vs. LNA | Reference |
| LNA | Significantly more stable | - | [7] |
| ENA | ~400 times more resistant | ~80 times more resistant | [6] |
| 3'-amino-2',4'-LNA | Greater than PS-modified oligos | - | [9] |
| 2',4'-BNANC | Significantly more resistant | More resistant | [8] |
Binding Affinity and Specificity
The high binding affinity of BNAs allows for the use of shorter oligonucleotides while maintaining strong and specific binding to the target sequence. This is particularly advantageous for applications requiring high specificity, such as SNP genotyping and allele-specific PCR.[10] The enhanced discriminating power of BNA probes allows for the reliable detection of single-base mismatches.[10]
Mechanism of Action in Antisense Therapeutics
A major application of BNAs is in the design of antisense oligonucleotides (ASOs). ASOs are short, single-stranded nucleic acid sequences that can bind to a specific mRNA and modulate its function. BNAs are incorporated into ASOs to enhance their potency, stability, and delivery.
The primary mechanism of action for many BNA-based ASOs is the recruitment of RNase H, a cellular enzyme that specifically cleaves the RNA strand of an RNA/DNA duplex.[3] To achieve this, ASOs are often designed as "gapmers," which consist of a central block of DNA monomers flanked by BNA-modified wings. The BNA wings provide high binding affinity and nuclease resistance, while the central DNA gap is recognized by RNase H upon hybridization to the target mRNA, leading to its degradation.[11]
Experimental Protocols
Solid-Phase Synthesis of BNA Oligonucleotides
BNA-modified oligonucleotides are synthesized using standard automated phosphoramidite (B1245037) chemistry on a solid support.[6][12]
Protocol:
-
Support Preparation: Start with a solid support (e.g., controlled pore glass - CPG) functionalized with the desired 3'-terminal nucleoside.
-
DMT Deprotection: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Coupling: Activate the BNA phosphoramidite monomer using an activator (e.g., 5-ethylthio-1H-tetrazole) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
Repeat: Repeat steps 2-5 for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection: After the final coupling cycle, cleave the oligonucleotide from the solid support and remove all remaining protecting groups using a concentrated ammonia (B1221849) solution.
-
Purification: Purify the full-length oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Thermal Melting (Tm) Analysis
Tm is determined by monitoring the change in UV absorbance of an oligonucleotide duplex as the temperature is increased.
Protocol:
-
Sample Preparation: Prepare a solution containing the BNA-modified oligonucleotide and its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Denaturation and Annealing: Heat the solution to 90-95°C for 5-10 minutes to ensure complete denaturation, then slowly cool to room temperature to allow for annealing.
-
UV Absorbance Measurement: Place the sample in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute).
-
Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This can be determined from the peak of the first derivative of the melting curve.[13]
Nuclease Resistance Assay
This assay evaluates the stability of BNA-modified oligonucleotides in the presence of nucleases.
Protocol:
-
Oligonucleotide Labeling: Label the 5' end of the BNA-modified oligonucleotide and a control (unmodified) oligonucleotide with a radioactive (e.g., 32P) or fluorescent tag.
-
Incubation with Nuclease: Incubate the labeled oligonucleotides in a buffer containing a nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or fetal bovine serum to simulate in vivo conditions) at 37°C.
-
Time Course Sampling: Take aliquots of the reaction at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., EDTA and formamide (B127407) loading dye).
-
Gel Electrophoresis: Separate the intact oligonucleotide from the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Analysis: Visualize the gel by autoradiography or fluorescence imaging and quantify the amount of intact oligonucleotide remaining at each time point to determine the degradation rate.
Signaling Pathways and Therapeutic Applications
BNA-based ASOs have been developed to target a variety of disease-related genes and signaling pathways. For example, ASOs targeting Bcl-2, an anti-apoptotic protein frequently overexpressed in cancer, have been investigated as a therapeutic strategy to induce apoptosis in tumor cells.[14] Another example is the targeting of PCSK9, a protein involved in cholesterol metabolism, to lower LDL cholesterol levels.[10] The high affinity and stability of BNAs make them particularly well-suited for these in vivo applications.
Conclusion
Bridged Nucleic Acids offer a powerful platform for the development of next-generation oligonucleotides for research, diagnostics, and therapeutics. Their unique structural and chemical properties, including enhanced thermal stability, nuclease resistance, and binding affinity, address many of the limitations of unmodified nucleic acids. As our understanding of BNA chemistry continues to grow, we can expect to see an expansion of their applications in areas such as gene silencing, splice modulation, and targeted drug delivery.
References
- 1. Design of LNA Analogues Using a Combined Density Functional Theory and Molecular Dynamics Approach for RNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. synoligo.com [synoligo.com]
- 4. Comparative molecular dynamics calculations of duplexation of chemically modified analogs of DNA used for antisense applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Transcript-Targeted Therapy Based on RNA Interference and Antisense Oligonucleotides: Current Applications and Novel Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antisense RNA Therapeutics: A Brief Overview - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
